molecular formula C16H11FN2O2 B2495192 3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 894888-35-8

3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No. B2495192
M. Wt: 282.274
InChI Key: PHTNSMVMYURFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives, including structures similar to "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one", has been achieved through various methods. One notable method involves the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6]naphthyridines from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent, demonstrating good to excellent yields (Mishra et al., 2017). Another study focused on the ultrasound-promoted one-pot synthesis of benzo[c]acridin-8(9H)-one derivatives, showcasing the efficiency of stannous chloride dihydrate (SnCl2 · 2H2O) under ultrasonic irradiation for achieving good yields (Zang et al., 2011).

Molecular Structure Analysis

Structural analysis of naphthyridine compounds has been conducted using various spectroscopic methods. The molecular geometry, chemical reactivity, and molecular electrostatic potential (MEP) of similar compounds have been studied, revealing insights into their chemical activity and interactions. For example, a study by Satheeshkumar et al. (2017) provided a detailed quantum chemical analysis of naphthyridine derivatives, highlighting their chemical reactivity and interaction sites (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Naphthyridines undergo a variety of chemical reactions, contributing to their broad application potential. For instance, a study demonstrated the silver-catalyzed tandem synthesis of naphthyridines through a three-component reaction, showcasing the versatility and regioselectivity of these compounds in chemical synthesis (Verma et al., 2013).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. Studies have focused on optimizing the synthesis conditions to enhance these properties, contributing to their effectiveness in various applications.

Chemical Properties Analysis

The chemical properties of "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one" and related compounds, including reactivity, potential as intermediates in organic synthesis, and interactions with biological molecules, have been extensively researched. For example, fluorescence properties and DNA-binding capabilities of naphthyridine derivatives have been explored, revealing their potential in biological assays and as fluorescent markers (Okuma et al., 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

3-(4-fluorobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTNSMVMYURFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one

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